Benzyl 10-oxodecanoate

Vue d'ensemble

Description

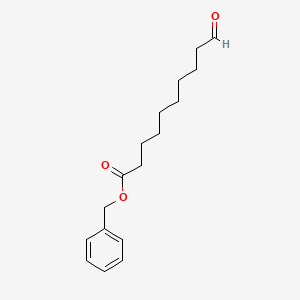

Benzyl 10-oxodecanoate is a chemical compound with diverse applications in scientific research. It is known for its solvent properties, involvement in synthetic reactions, and material synthesis. The compound’s structure includes a benzyl group attached to a 10-oxodecanoate moiety, making it a valuable intermediate in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 10-oxodecanoate can be achieved through several methods. One common approach involves the oxidation of benzylic positions using dual organic photoredox/cobalt catalysis. This method allows for the dehydrogenation of alkyl arenes followed by an anti-Markovnikov Wacker-type oxidation to produce benzyl ketone products . Another method involves the use of benzyl ethers as orthogonal protective groups, which can be installed and removed throughout the synthesis of complex molecules .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 10-oxodecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The benzylic hydrogens of alkyl substituents on a benzene ring are particularly reactive towards free radical attack, making them susceptible to oxidation and reduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate (KMnO4) for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve heating under acidic or basic conditions to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with potassium permanganate typically yields benzoic acids, while reduction reactions can produce a range of reduced benzyl derivatives .

Applications De Recherche Scientifique

Benzyl 10-oxodecanoate has a wide range of applications in scientific research. It is used as a solvent in various chemical reactions, aiding in the synthesis of complex molecules. Additionally, it plays a role in material synthesis, contributing to the development of new materials with unique properties. In biology and medicine, this compound is utilized in the preparation of pharmaceutical intermediates and fine chemicals, highlighting its importance in the pharmaceutical industry .

Mécanisme D'action

The mechanism of action of benzyl 10-oxodecanoate involves its interaction with molecular targets and pathways within chemical reactions. The compound’s benzyl group is particularly reactive, allowing it to participate in various transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Benzyl 10-oxodecanoate can be compared with other similar compounds, such as 10-oxocaprate and methyl 3-oxodecanoate. These compounds share similar structural features but differ in their reactivity and applications. For example, 10-oxocaprate is another ketone derivative with distinct properties and uses . The uniqueness of this compound lies in its specific reactivity and versatility in various chemical processes.

Conclusion

This compound is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique reactivity and ability to participate in various chemical reactions make it a valuable intermediate in the synthesis of complex molecules and materials.

Activité Biologique

Benzyl 10-oxodecanoate is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and material science. This article provides a comprehensive overview of its biological activity, supported by biochemical analyses, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a decanoic acid backbone with a ketone group at the 10th position and a benzyl group. Its molecular formula is with a molecular weight of approximately 212.33 g/mol. The compound's structure allows it to participate in various biochemical reactions, making it a valuable intermediate in organic synthesis.

Enzyme Interactions

This compound interacts with several enzymes, notably:

- Benzyl Alcohol Dehydrogenase : Involved in the detoxification of aromatic compounds.

- Benzaldehyde Dehydrogenase : Plays a role in the metabolic processing of benzyl compounds.

These interactions indicate its potential influence on metabolic pathways and detoxification processes in biological systems.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.

- Membrane Fluidity : Influences the transport of organic cations across renal brush-border membranes, which could impact kidney function.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through:

- Binding Interactions : It binds to biomolecules, potentially altering their function.

- Enzyme Modulation : It can inhibit or activate specific enzymes involved in its metabolism, leading to varied biological outcomes.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance enzyme activity and support cellular metabolism.

- High Doses : Associated with adverse effects, including genotoxicity and oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Catechol Ortho-Cleavage Pathway : Facilitates its conversion into benzoate, which is crucial for further metabolic processing.

Research Applications

The compound has diverse applications in scientific research:

- Organic Synthesis : Used as a solvent and precursor for synthesizing complex molecules.

- Pharmaceutical Industry : Acts as an intermediate for developing pharmaceutical compounds.

Case Study 1: Enzyme Interaction Analysis

A study demonstrated that this compound significantly inhibited benzyl alcohol dehydrogenase activity in vitro. This inhibition was dose-dependent, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial.

Case Study 2: Toxicological Assessment

In an animal model, administration of high doses led to increased markers of oxidative stress. This finding highlights the importance of dosage regulation when considering therapeutic uses of this compound.

Propriétés

IUPAC Name |

benzyl 10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNMVXMXGUFNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.